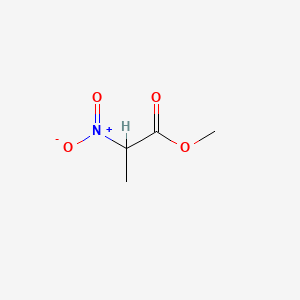

Methyl 2-nitropropanoate

Description

General Significance of α-Nitroesters as Synthons

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting reagent for its synthesis. Alpha-nitroesters are highly valuable synthons due to the presence of two electron-withdrawing groups—the nitro group (-NO₂) and the ester group (-COOR)—attached to the same carbon atom. This dual functionality activates the α-hydrogen, making it sufficiently acidic to be removed by a moderately strong base. The resulting carbanion, known as a nitronate, is a stabilized nucleophile.

This nucleophilic character allows α-nitroesters to participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to constructing more complex molecular skeletons. They are particularly effective as donors in conjugate addition reactions and can be readily alkylated. The versatility of the nitro group, which can be transformed into other functional groups such as amines or carbonyls, further enhances the synthetic utility of α-nitroesters, making them key building blocks for a diverse range of target molecules.

Contextualization of Methyl 2-nitropropanoate within the Nitroalkane Class

Nitroalkanes are a class of organic compounds containing one or more nitro functional groups. A key feature of primary and secondary nitroalkanes is the acidity of the α-proton, which allows them to tautomerize to nitronic acids or be deprotonated to form nitronate anions. wikipedia.org This property is central to their reactivity, enabling them to act as potent carbon nucleophiles in cornerstone reactions like the Henry (nitro-aldol) reaction and the Michael addition. wikipedia.orgbyjus.com Furthermore, the nitro group itself can be converted into a carbonyl group through the Nef reaction or reduced to an amine, making nitroalkanes versatile intermediates. wikipedia.orgvulcanchem.com

This compound is a specific member of the α-nitro ester subclass within the broader nitroalkane family. It possesses the characteristic features of a secondary nitroalkane, but its reactivity is further modulated by the adjacent methyl ester group. The combined electron-withdrawing effects of the nitro and ester functionalities enhance the acidity of the α-hydrogen, facilitating the formation of its corresponding nitronate anion for use in synthesis.

Historical Development of this compound Research

The scientific exploration of compounds like this compound is built upon foundational discoveries in nitroalkane chemistry from the late 19th century. The discovery of the Henry reaction by Louis Henry in 1895, which involves the addition of a nitroalkane to an aldehyde or ketone, and the Nef reaction by John Ulric Nef in 1894, which converts a nitroalkane into a carbonyl compound, established the synthetic potential of this class of molecules. wikipedia.org

Early research focused on understanding the fundamental reactivity of simple nitroalkanes. Over time, as the principles of physical organic chemistry developed, attention turned to more functionalized derivatives like α-nitroesters. Modern research has expanded significantly, focusing on the development of stereoselective transformations. The use of chiral catalysts in reactions involving α-nitroesters, including this compound, now allows for the synthesis of optically pure, complex molecules, which is of high interest for pharmaceutical and materials science applications. researcher.life

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-nitropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-3(5(7)8)4(6)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOPEVCNMQIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338237 | |

| Record name | methyl 2-nitro-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6118-50-9 | |

| Record name | Methyl 2-nitropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6118-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-nitro-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-nitro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Transformations of Methyl 2 Nitropropanoate

Nucleophilic Reactivity of the Alpha-Nitro Group

The electron-withdrawing nature of the nitro group in methyl 2-nitropropanoate renders the alpha-hydrogen acidic, facilitating its removal by a base to form a nitronate anion. This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Michael Addition Reactions of this compound

The Michael addition, a conjugate addition reaction, is a key transformation involving this compound. wikipedia.org In this reaction, the nucleophilic nitronate derived from this compound adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org

In the presence of a base, this compound can undergo Michael addition to various acceptors. The base facilitates the deprotonation of the alpha-carbon, generating the reactive nitronate anion. For instance, docking studies have been conducted on the Michael adduct formed from the reaction of this compound and 3-buten-2-one. researchgate.netresearchgate.net

The development of enantioselective Michael additions of this compound has been a significant area of research, aiming to control the stereochemistry of the newly formed stereocenters. Various chiral catalysts have been employed to achieve high enantioselectivity.

One approach involves the use of bifunctional catalysts. For example, the asymmetric Michael reaction between α-nitroesters and nitroalkenes has been studied using two different bifunctional catalysts that share the same absolute chirality in their carbon backbone. researchgate.net This method allows for the controlled synthesis of either syn or anti diastereomers of the Michael adduct with good yields and high enantioselectivity. researchgate.net

Another strategy employs organocatalysts. The addition of nitroalkanes to α,β-unsaturated aldehydes can be catalyzed by (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine with lithium acetate (B1210297) as an additive, yielding γ-nitroaldehydes with high enantiomeric excess (ee). rsc.org

Cinchona alkaloids and their derivatives have also proven to be effective catalysts. A cupreine (B190981) derivative, (8α,9R)-9-(2-Naphthalenyloxy)cinchonan-6′-ol, catalyzes the enantioselective Michael addition of this compound to (vinylselenonyl)benzene (B3058399), producing methyl (S)-2-methyl-2-nitro-4-(phenylselenonyl)butanoate. buchler-gmbh.com Similarly, a dihydrocupreine derivative has been used to catalyze the asymmetric conjugate addition of ethyl 2-nitropropanoate to nitroolefins, resulting in highly substituted γ-lactams. buchler-gmbh.com

The following table summarizes selected enantioselective Michael additions involving nitropropanoate esters:

| Michael Donor | Michael Acceptor | Catalyst | Product | Reference |

| This compound | (Vinylselenonyl)benzene | (8α,9R)-9-(2-Naphthalenyloxy)cinchonan-6′-ol | Methyl (S)-2-methyl-2-nitro-4-(phenylselenonyl)butanoate | buchler-gmbh.com |

| Ethyl 2-nitropropanoate | Nitroolefins | (8α,9R)-(8′′α,9′′R)-9,9′′-[1,4-Phthalazinediylbis (oxy)]bis[10,11-dihydrocinchonan-6′-ol] | Ethyl (2R)-3-substituted-2-methyl-2,4-dinitrobutanoates | buchler-gmbh.com |

| Ethyl 2-nitropropanoate | β-Nitrostyrene | Chiral Squaramide | Diastereodivergent Michael Adducts | researchgate.netbeilstein-journals.org |

Base-Catalyzed Michael Additions

Alkylation Reactions (C-Alkylation)

The nucleophilic nitronate of this compound can also undergo C-alkylation with various electrophiles.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a pathway for the alkylation of nitro compounds. inflibnet.ac.in This multi-step process involves radical and radical anion intermediates and is typically initiated by light or a chemical reductant. inflibnet.ac.inresearchgate.net While the direct SRN1 reaction of this compound itself is not extensively detailed in the provided context, the anion of the closely related 2-nitropropane (B154153) is known to participate in such reactions. inflibnet.ac.inresearchgate.net For example, the reaction of the lithium salt of 2-nitropropane with dinitro-cumene proceeds via an SRN1 mechanism to yield the substituted product. inflibnet.ac.in

Condensation Reactions

The acidic alpha-hydrogen of this compound allows it to participate in condensation reactions with aldehydes and ketones. vulcanchem.com These reactions, often of the Henry or Knoevenagel type, lead to the formation of nitroalkenes or β-hydroxy nitro compounds. For example, the condensation of ethyl nitroacetate (B1208598) with various aldehydes, such as 4-methoxybenzaldehyde (B44291) and 4-fluorobenzaldehyde, has been reported to yield the corresponding ethyl 3-aryl-2-nitropropenoates. beilstein-journals.org Although this example uses the ethyl ester, the reactivity is analogous for the methyl ester.

Electrophilic Reactivity of this compound

While nitroalkanes are often utilized for the nucleophilic character of their corresponding nitronates, the nitro group can also function as a "masked electrophile". nih.gov This electrophilic nature is typically revealed after tautomerization to a nitronic acid intermediate. For a nitroalkane to exhibit electrophilic behavior at the carbon atom bearing the nitro group, it can be converted into its nitronic acid tautomer. This tautomer can then be protonated on a nitronate oxygen, creating a species that is susceptible to nucleophilic attack. nih.gov

In the context of enzyme inhibition, it has been demonstrated that a nitroalkane can react with a nucleophilic cysteine residue within an enzyme's active site. The proposed mechanism suggests that the nitroalkane is first deprotonated to form a nitronate, which is then protonated by a nearby acidic residue to form the electrophilic nitronic acid. This activated intermediate readily reacts with the nucleophile. nih.gov Although this specific mechanism was detailed for 3-nitropropionic acid, it illustrates the principle by which nitro compounds, including by extension this compound, can exhibit electrophilic reactivity under appropriate conditions, particularly in the presence of both bases (for deprotonation) and acids (to form the reactive nitronic acid).

Radical Reactions Involving this compound

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. cornell.edunumberanalytics.com Initiation can be achieved through heat or light, which causes the homolytic cleavage of a weak bond to form initial radical species. numberanalytics.com These radicals then propagate by reacting with neutral molecules to form new radical species, continuing the chain until termination occurs through the combination of two radicals. cornell.edu

While radical reactions are a fundamental class of transformations in organic chemistry, specific literature detailing the radical reactions of this compound is not extensively covered in available research. However, related compounds provide insight into potential reactivity. For instance, radical reactions of silyl (B83357) nitronates derived from the regioisomeric methyl 3-nitropropanoate (B1233125) have been used for the C-alkylation of alkyl iodides. lookchem.com Additionally, 2-methyl-2-nitrosopropane (B1203614) is well-known as a "spin trap," a molecule that reacts with unstable free radicals to form stable paramagnetic nitroxide radicals, which can be analyzed by electron spin resonance spectroscopy. wikipedia.org This highlights the general interaction of nitroso and, by extension, nitro compounds with radical species.

Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation by combining multiple bond-forming events.

Nitro-Mannich/Lactamization Cascades

The nitro-Mannich/lactamization cascade is a powerful reaction for synthesizing heterocyclic structures like pyrrolidinones and piperidinones. acs.orgcore.ac.uk This reaction typically involves the addition of a nitro-containing nucleophile to an imine (the nitro-Mannich reaction), followed by an intramolecular cyclization (lactamization) to form the heterocyclic ring. acs.org

However, the substrate structure is critical for the success of the lactamization step. Extensive research has been conducted on this cascade using methyl 3-nitropropanoate . acs.orgkuleuven.beresearchgate.netox.ac.uk In this isomer, the nitro group is at the 3-position, allowing the ester at the 1-position and the newly installed amine at the 3-position (after the Mannich reaction) to readily undergo a 5-exo-trig cyclization to form a stable five-membered pyrrolidin-2-one ring. acs.orgcore.ac.uk

In contrast, this compound is not a suitable substrate for this type of intramolecular cascade reaction. Following a nitro-Mannich reaction, the resulting product would have the amine and ester functionalities positioned in a 1,2-relationship, which does not favor intramolecular lactamization to form a stable ring. Consequently, the literature on this specific cascade focuses on the 3-nitro isomer. acs.orgcore.ac.ukkuleuven.be

Henry Reaction-Initiated Processes

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane with an α-hydrogen and a carbonyl compound (an aldehyde or ketone), catalyzed by a base. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of the acidic α-carbon of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon. wikipedia.orgtcichemicals.com The resulting β-nitro alkoxide is then protonated to yield a β-nitro alcohol. wikipedia.org

This compound, possessing an acidic α-hydrogen, is a suitable substrate for Henry and related reactions. A significant variant is the aza-Henry (or nitro-Mannich) reaction, where the electrophile is an imine instead of a carbonyl. rsc.org This reaction is particularly important as it creates a β-nitroamine, a precursor to valuable 1,2-diamines. The enantioselective catalytic aza-Henry reaction of N-Boc protected imines with α-substituted nitroacetates, such as ethyl 2-nitropropanoate, has been shown to produce products with a new quaternary carbon center in high yields and with excellent stereocontrol when catalyzed by cinchona quaternary ammonium (B1175870) salts. rsc.org

The following table summarizes the results for the aza-Henry reaction between various N-Boc benzaldimines and ethyl 2-nitropropanoate, a close analog of this compound, demonstrating the effectiveness of this process. rsc.org

| Entry | Imine Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Phenyl | 90 | 19:1 | 98 |

| 2 | 4-Methylphenyl | 88 | 20:1 | 98 |

| 3 | 4-Methoxyphenyl | 85 | 22:1 | 99 |

| 4 | 2-Bromophenyl | 86 | >25:1 | 99 |

| 5 | 4-Chlorophenyl | 89 | 18:1 | 97 |

| 6 | 2-Naphthyl | 83 | 15:1 | 96 |

Diastereoselective and Enantioselective Transformations

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. This compound is a prochiral nucleophile that can be used to generate new stereocenters, including challenging quaternary carbons.

Control of Stereochemistry in Addition Reactions

The addition of this compound to various electrophiles can be controlled to favor the formation of one specific stereoisomer. This is typically achieved using chiral catalysts that create a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile.

Michael additions, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, are a key example. The enantioselective Michael addition of this compound to (vinylselenonyl)benzene has been accomplished using a cupreine-derived organocatalyst, yielding the (S)-enantiomer of the product. buchler-gmbh.com Similarly, the ethyl ester, ethyl 2-nitropropanoate, undergoes conjugate addition to nitroolefins catalyzed by a dihydrocupreine derivative. buchler-gmbh.com

Interestingly, enzymatic approaches have also been explored. Lipase-catalyzed Michael additions are possible, where the enzyme's active site activates the Michael acceptor. mdpi.com However, in the specific case of the Michael adduct from 3-buten-2-one and this compound, docking studies did not show differential binding for the (R)- and (S)-enantiomers, which was consistent with an observed lack of enantioselectivity in the experiment. mdpi.com

The aza-Henry reaction provides another platform for stereochemical control. As shown previously in Table 1, the reaction of ethyl 2-nitropropanoate with imines under phase-transfer catalysis using a chiral quaternary ammonium salt affords the products with high diastereo- and enantioselectivity. rsc.org This highlights how catalyst selection is paramount in dictating the stereochemical outcome of additions involving α-nitroesters.

The table below summarizes different catalytic systems used for stereoselective additions involving this compound and its ethyl analog.

| Reaction Type | Nitroester | Electrophile | Catalyst Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Michael Addition | This compound | (vinylselenonyl)benzene | Cupreine derivative (Organocatalyst) | Enantioselective | buchler-gmbh.com |

| Michael Addition | Ethyl 2-nitropropanoate | Nitroolefins | Dihydrocupreine derivative (Organocatalyst) | Enantioselective | buchler-gmbh.com |

| Aza-Henry Reaction | Ethyl 2-nitropropanoate | N-Boc Imines | Chiral Quaternary Ammonium Salt (PTC) | High Diastereo- and Enantioselectivity | rsc.org |

| Michael Addition | This compound | 3-buten-2-one | Lipase (B570770) (Enzyme) | No Enantioselectivity | mdpi.com |

Chiral Catalyst Applications in Asymmetric Synthesis

The development of stereoselective methods for the construction of chiral molecules is a cornerstone of modern organic chemistry. In this context, this compound serves as a valuable prochiral nucleophile in various asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds. The application of chiral catalysts is paramount in controlling the stereochemical outcome of these reactions, directing the formation of one enantiomer over the other. Research in this area has explored a range of catalyst systems and reaction types, leading to the efficient synthesis of chiral building blocks.

Enantioselective Michael Addition Reactions

The conjugate addition of this compound to activated olefins, known as the Michael addition, is a powerful carbon-carbon bond-forming reaction. The use of chiral catalysts in this transformation allows for the creation of a new stereocenter with high levels of enantioselectivity.

A notable example is the enantioselective Michael addition of this compound to (vinylselenonyl)benzene. buchler-gmbh.com This reaction is effectively catalyzed by a cupreine derivative, specifically (8α,9R)-9-(2-Naphthalenyloxy)cinchonan-6′-ol, a type of cinchona alkaloid. These alkaloids are a well-established class of organocatalysts known for their ability to induce high levels of asymmetry. In this particular transformation, the catalyst facilitates the formation of the corresponding Michael adduct, methyl (S)-2-methyl-2-nitro-4-(phenylselenonyl)butanoate, with excellent stereocontrol. buchler-gmbh.com The phenylselenonyl group in the product is particularly useful as it allows for a variety of subsequent chemical modifications, enhancing the synthetic utility of the chiral product. buchler-gmbh.com

Detailed findings from this research are summarized in the table below:

| Educt 1 | Educt 2 | Catalyst | Product | Reaction Type |

| This compound | (Vinylselenonyl)benzene | (8α,9R)-9-(2-Naphthalenyloxy)cinchonan-6′-ol | Methyl (S)-2-methyl-2-nitro-4-(phenylselenonyl)butanoate | Michael Addition |

While direct research on this compound is specific, broader studies on related α-nitroesters, such as ethyl 2-nitropropanoate, provide valuable insights into effective catalyst design. For instance, bifunctional catalysts that possess both a Brønsted acid and a Brønsted base moiety have been shown to be highly effective in controlling both the yield and the enantio- and diastereoselectivity of Michael additions. In the reaction between ethyl 2-nitropropanoate and β-nitrostyrene, a bifunctional catalyst with the same absolute backbone chirality was used to achieve high yields and excellent enantiocontrol. researchgate.net This demonstrates the principle of diastereodivergent synthesis, where either the syn or anti diastereomer can be selectively obtained by careful catalyst design. researchgate.net

The following table presents data from the diastereodivergent enantioselective Michael reaction using ethyl 2-nitropropanoate and β-nitrostyrene as model substrates, catalyzed by a bifunctional catalyst:

| R¹ | R² | Product | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Me | Ph | syn-3a | 92 | 88:12 | 98 |

| Me | 4-MeC₆H₄ | syn-3b | 85 | 89:11 | 97 |

| Me | 2-MeOC₆H₄ | syn-3c | 79 | 82:18 | 96 |

| Me | 4-ClC₆H₄ | syn-3i | 97 | 88:12 | 97 |

| Me | 4-BrC₆H₄ | syn-3k | 92 | 87:13 | 97 |

Note: The data in this table pertains to the reaction of ethyl 2-nitropropanoate, not this compound.

Asymmetric Aza-Henry (Nitro-Mannich) Reactions

The aza-Henry, or nitro-Mannich, reaction is another critical carbon-carbon bond-forming reaction where a nitroalkane adds to an imine. When applied to this compound, this reaction provides a direct route to β-nitroamines containing a quaternary carbon center. The development of chiral catalysts for this transformation is an active area of research.

Recent studies have highlighted the use of cinchona-derived thiourea (B124793) organocatalysts in the asymmetric aza-Henry reaction of methyl α-nitro esters with N-phosphoryl imines. rsc.org The proposed mechanism involves a dual hydrogen bonding interaction between the catalyst and the substrates. The thiourea moiety activates the imine, while the basic quinuclidine (B89598) core of the cinchona alkaloid deprotonates the nitro ester to form a chiral ion pair. This organization in the transition state leads to a highly enantioselective attack of the resulting nitronate on the imine. rsc.org

While specific yield and enantioselectivity data for the reaction with this compound were part of a broader study on methyl α-nitro esters, the research confirms the viability of this approach for creating chiral β-nitroamines. rsc.org

Other Chiral Catalyst Systems

The versatility of α-nitro esters, including this compound, has led to the exploration of various other chiral catalytic systems. For instance, chiral macrocyclic ytterbium complexes have been employed to catalyze the nitro-aldol (Henry) reaction between α-ketocarboxylates and nitromethane (B149229) in aqueous media, producing compounds such as methyl-2-hydroxy-2-methyl-3-nitropropanoate with good yield and moderate enantiomeric purity. nih.gov Although the substrate is not this compound itself, this demonstrates the potential for chiral metal complexes in related transformations.

Furthermore, ion-paired chiral ligands have been developed for asymmetric palladium catalysis in the allylic alkylation of α-nitrocarboxylates. calis.edu.cn This strategy involves an achiral cationic ammonium–phosphine hybrid ligand paired with a chiral binaphtholate anion. While initial trials were conducted with tert-butyl 2-nitropropionate, the principle of using such ion-paired ligands offers a promising avenue for the enantioselective alkylation of this compound. calis.edu.cn

Synthetic Utility and Applications of Methyl 2 Nitropropanoate in Organic Synthesis

Precursor for Alpha-Amino Esters

Methyl 2-nitropropanoate is a well-established precursor for the synthesis of α-amino esters, which are fundamental components of peptides and proteins. vulcanchem.comnih.gov The strategic placement of the nitro group allows for its conversion into an amino functionality, providing a direct route to this important class of molecules.

Reductive Transformations to Amino Functionalities

The most common method for converting this compound to an α-amino ester is through the reduction of the nitro group. vulcanchem.com This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent technique. For instance, the use of hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst effectively converts the nitro group to an amine, yielding methyl 2-aminopropanoate. vulcanchem.com Another effective method involves the use of zinc metal in the presence of hydrochloric acid. nih.gov

This reductive process is a key step in multi-step syntheses that utilize this compound to generate more complex amino acid derivatives. The resulting α-amino esters can then be further elaborated into a wide range of peptide and non-peptide structures with potential biological activity. vulcanchem.com

Building Block for Heterocyclic Compounds

The reactivity of this compound extends to the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals and natural products. nih.govdartmouth.edu Its ability to participate in cyclization reactions makes it a valuable tool for synthetic chemists.

Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

This compound and its derivatives can be employed in the synthesis of pyrrolidine and piperidine rings, which are common motifs in biologically active compounds. nih.govresearchgate.net These syntheses often involve multi-step sequences where the nitroester participates in carbon-carbon bond formation and subsequent cyclization. For example, tandem reactions like the alkynyl aza-Prins–Ritter reaction can be utilized to construct these heterocyclic systems. rsc.org Electrorreductive cyclization of imines with terminal dihaloalkanes also provides a pathway to these derivatives. nih.gov

Application in Furan-2(5H)-one Synthesis

This compound is also a key reactant in the synthesis of furan-2(5H)-ones, another important class of heterocyclic compounds. tandfonline.com A one-pot approach for the synthesis of 5-alkylfuran-2(5H)-ones involves the reaction of methyl 3-nitropropanoate (B1233125), a related compound, with aldehydes. tandfonline.com This reaction, catalyzed by Amberlyst A-21, proceeds through a Henry reaction, followed by lactonization and elimination of the nitro group to afford the desired furanone ring system in good yields. tandfonline.com The versatility of this method allows for the preparation of various substituted furan-2(5H)-ones, which are valuable intermediates in organic synthesis. tandfonline.comresearchgate.net

Formation of Quaternary Carbon Stereocenters

The creation of quaternary carbon stereocenters, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. technion.ac.ilcsic.esrsc.org this compound and its analogs can be utilized in reactions that establish these sterically congested centers with high stereocontrol.

The acidic nature of the α-hydrogen in this compound allows for its deprotonation to form an enolate, which can then react with various electrophiles. vulcanchem.com This reactivity enables the introduction of a substituent at the α-position. Subsequent reactions can then lead to the formation of a quaternary center. For instance, palladium-catalyzed enantioconvergent decarboxylative allylation of racemic β-ketoesters is a powerful method for creating quaternary stereocenters. organic-chemistry.org While not directly involving this compound, this strategy highlights the types of transformations that can be applied to similar systems. The development of catalytic asymmetric methods has greatly facilitated the construction of these complex motifs, which are present in numerous biologically active natural products. rsc.org

Role in Complex Molecule and Natural Product Total Synthesis

The synthetic versatility of this compound makes it a valuable tool in the total synthesis of complex molecules and natural products. dartmouth.edufindaphd.com Its ability to serve as a precursor to key structural motifs allows for the efficient construction of intricate molecular architectures. mdpi.com

For example, the synthesis of C-glycosyl amino acids with vicinal stereocenters has been achieved using α-nitro esters as starting materials in a one-pot process involving palladium-catalyzed decarboxylative allylation and subsequent reduction of the nitro group. acs.org This methodology demonstrates the power of using nitro-containing building blocks for the stereoselective synthesis of complex carbohydrate derivatives. acs.org Furthermore, the application of this compound and related compounds in the synthesis of various natural products underscores its importance in advancing the field of organic chemistry. dartmouth.eduoregonstate.edu

Intermediate in the Preparation of Advanced Organics

This compound is a versatile synthetic building block in organic chemistry, valued for its dual functional groups which can be manipulated to construct complex molecular architectures. The presence of an acidic α-hydrogen, an electron-withdrawing nitro group, and an ester moiety allows it to participate in a variety of carbon-carbon bond-forming reactions. This makes it a key intermediate in the synthesis of advanced organic molecules, including non-proteinogenic amino acids and the core structures of bioactive natural products.

The primary reactivity of this compound involves the deprotonation of the carbon alpha to both the nitro and ester groups, forming a stabilized carbanion (enolate). This nucleophile readily participates in several crucial transformations, most notably Michael additions and Henry (nitro-aldol) reactions. vulcanchem.commasterorganicchemistry.com

Key Synthetic Applications as an Intermediate:

Precursor to Amino Acids: The nitro group of this compound and its adducts can be readily reduced to a primary amine, typically through catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst). vulcanchem.com This transformation converts the nitro-ester scaffold into an amino acid framework. Consequently, this compound is a valuable precursor for the synthesis of α-amino acids and their derivatives, which are fundamental components of peptides and have significant applications in medicinal chemistry. vulcanchem.comnih.gov

Synthesis of Quaternary α-Amino Acids: The synthesis of α,α-disubstituted amino acids, which contain a quaternary carbon center, is a significant challenge in organic synthesis. This compound serves as an effective starting material for creating such structures. In one example, it participates in an enantioselective Michael addition to (vinylselenonyl)benzene (B3058399). buchler-gmbh.com The resulting product contains the necessary framework for elaboration into a quaternary α-amino acid. buchler-gmbh.com

| Reaction Data: Synthesis of a Quaternary α-Amino Acid Precursor | |

| Reaction Type | Michael Addition buchler-gmbh.com |

| Michael Donor | This compound buchler-gmbh.com |

| Michael Acceptor | (Vinylselenonyl)benzene buchler-gmbh.com |

| Catalyst | (8α,9R)-9-(2-Naphthalenyloxy)cinchonan-6′-ol buchler-gmbh.com |

| Product | Methyl (S)-2-methyl-2-nitro-4-(phenylselenonyl)butanoate buchler-gmbh.com |

| Significance | The product is an intermediate for the enantioselective synthesis of quaternary α-amino acids. buchler-gmbh.com |

Total Synthesis of Natural Products: The strategic importance of this nitro-ester is highlighted by its application in the total synthesis of complex, biologically active natural products. A notable example is the synthesis of (+)-NP25302, a cell-cell adhesion inhibitor with a pyrrolizidine (B1209537) alkaloid structure. organic-chemistry.orgnih.gov A key step in this synthesis involves the highly enantioselective Michael reaction between the closely related ethyl 2-nitropropionate and methyl vinyl ketone. organic-chemistry.orgnih.govnih.gov

| Reaction Data: Key Step in the Total Synthesis of (+)-NP25302 | |

| Reaction Type | Enantioselective Michael Addition organic-chemistry.orgnih.gov |

| Reactant A | Ethyl 2-nitropropionate organic-chemistry.orgnih.gov |

| Reactant B | Methyl vinyl ketone organic-chemistry.orgnih.gov |

| Catalyst | Modified hydroquinine (B45883) nih.gov |

| Key Intermediate | The resulting γ-nitro ketone organic-chemistry.orgnih.gov |

| Subsequent Transformation | Reductive cyclization of the intermediate affords the core pyrrolidine ring of the final natural product with high diastereocontrol. organic-chemistry.orgnih.gov |

| Significance | This reaction establishes the critical stereochemistry required for the synthesis of the natural (+)-NP25302. organic-chemistry.org |

The γ-nitro ketone intermediate formed in this Michael addition is pivotal. Its subsequent reductive cyclization constructs the pyrrolidine ring, a common heterocyclic motif in many alkaloids. nih.gov This domino sequence, combining a Michael addition with a cyclization, is an efficient strategy for rapidly building molecular complexity from simple precursors like this compound. acs.org

Advanced Spectroscopic Characterization of Methyl 2 Nitropropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of Methyl 2-nitropropanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule. The integration of these signals would yield a 3:1:3 ratio, consistent with the number of protons in the methyl ester, methine, and alpha-methyl groups, respectively.

The chemical shifts (δ) are influenced by the electronegativity of nearby functional groups. The methine proton (CH-NO₂) is significantly deshielded by the adjacent electron-withdrawing nitro and ester groups, causing its signal to appear downfield. The protons of the methyl ester (COOCH₃) are deshielded by the adjacent oxygen atom. The protons of the methyl group at the C2 position (CH₃-CH) are the most upfield, being the furthest from the strongly deshielding groups.

Based on data from analogous compounds like ethyl 2-nitropropanoate and general principles of NMR spectroscopy, the expected spectral data are as follows chemicalbook.comnih.govhw.ac.uk:

Methine Proton (CH-NO₂): This single proton would appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 4).

Methyl Ester Protons (COOCH₃): These three protons are not adjacent to any other protons, so they would appear as a sharp singlet.

Alpha-Methyl Protons (CH₃-CH): These three protons would appear as a doublet, as they are coupled to the single methine proton (n+1 = 2).

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(NO₂) | ~5.0 | Quartet (q) | 1H |

| -COOCH₃ | ~3.8 | Singlet (s) | 3H |

| CH₃-CH | ~1.7 | Doublet (d) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield. The carbon atom bonded to the nitro group (C-NO₂) is also significantly downfield. The carbon of the methoxy (B1213986) group (-OCH₃) is influenced by the adjacent oxygen, while the methyl carbon (CH₃-CH) is the most shielded and appears furthest upfield. Analysis of similar compounds, such as ethyl 2-nitropropanoate, supports these predictions. beilstein-journals.orglibretexts.orgchemguide.co.uk

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~164-166 |

| -CH(NO₂) | ~88-90 |

| -OCH₃ | ~53-55 |

| CH₃-CH | ~15-17 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogs

¹⁹F NMR spectroscopy is a highly sensitive technique used for the analysis of organofluorine compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. Its chemical shifts are spread over a wide range, providing high resolution and sensitivity to subtle changes in the electronic environment. nih.gov

For halogenated analogs of this compound, such as a hypothetical Methyl 2-fluoro-2-nitropropanoate, ¹⁹F NMR would be a primary tool for characterization. The chemical shift of the fluorine atom would be highly informative of its local environment. Furthermore, spin-spin coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) would provide valuable structural information, appearing in both the ¹H and ¹⁹F spectra. nih.gov For instance, in the ¹H NMR spectrum of an analog like Methyl 2-fluoro-2-nitropropanoate, the signals for the methyl protons would be split into a doublet by the fluorine atom. In more complex structures, such as Methyl 3-((diethylphosphoryl)amino)-3-(2-fluorophenyl)-2-methyl-2-nitropropanoate, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine substituent on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

Vibrational Analysis of Key Functional Groups

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its key functional groups: the nitro group (NO₂) and the ester group (C=O, C-O). researchgate.net Data from the closely related ethyl 2-nitropropionate and methyl propanoate provide a basis for assigning these vibrational frequencies. nist.govdocbrown.info

Nitro Group (NO₂): Aliphatic nitro compounds display two very strong and characteristic stretching vibrations. researchgate.net The asymmetric stretch (ν_as) appears at a higher frequency than the symmetric stretch (ν_s).

Ester Carbonyl (C=O): The C=O stretching vibration of a saturated aliphatic ester results in a very strong and sharp absorption band. docbrown.info

Ester C-O Stretch: Esters show C-O stretching bands, which are also strong and useful for identification. docbrown.info

C-H Stretch: Absorptions due to C-H stretching in the aliphatic parts of the molecule are also present. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | ~1560-1550 | Strong |

| Symmetric Stretch | ~1380-1370 | Strong | |

| Ester (R-COOR') | C=O Stretch | ~1745-1735 | Strong |

| Ester (R-COOR') | C-O Stretch | ~1200-1170 | Strong |

| Alkyl (C-H) | C-H Stretch | ~2990-2850 | Medium-Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of a molecule's structure through its fragmentation pattern. For this compound (molecular weight: 133.10 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and several fragment ions. nih.gov

According to data from the NIST Mass Spectrometry Data Center, the GC-MS analysis of this compound shows prominent peaks at m/z 59, 55, and 28. nih.gov The analysis of these fragments is key to confirming the structure.

Molecular Ion ([M]⁺, m/z 133): The peak for the parent ion, [C₄H₇NO₄]⁺, may be observed, although it might be weak due to the facile fragmentation of nitro compounds.

Loss of NO₂: A common fragmentation pathway for nitroalkanes is the loss of the nitro group (•NO₂, 46 Da), which would lead to a fragment ion at m/z 87, [C₄H₇O₂]⁺.

McLafferty Rearrangement: Esters with gamma-hydrogens can undergo this characteristic rearrangement. However, this compound lacks gamma-hydrogens, so this pathway is not expected.

Alpha-Cleavage: Cleavage of bonds adjacent to the functional groups is common.

Cleavage of the methoxy group (•OCH₃, 31 Da) would result in an acylium ion at m/z 102.

Cleavage to lose the carbomethoxy group (•COOCH₃, 59 Da) would result in an ion at m/z 74.

Base Peak (m/z 59): The most intense peak (base peak) is observed at m/z 59. This corresponds to the carbomethoxy fragment, [COOCH₃]⁺, which is a very stable and common fragment for methyl esters. nih.govdocbrown.info

Other Fragments: The peak at m/z 55 could arise from subsequent fragmentation of the m/z 87 ion. nih.gov The peak at m/z 28 likely corresponds to the [CO]⁺ ion. nih.gov

This fragmentation pattern, particularly the prominent base peak at m/z 59, is highly characteristic of a methyl ester and, in combination with the other fragments, provides strong evidence for the structure of this compound. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile compounds within a sample. In the context of this compound, GC is employed for its separation from a mixture, leveraging the compound's volatility. nih.gov Following separation, mass spectrometry provides information on the mass-to-charge ratio of the compound and its fragments.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nih.gov The main library entry (NIST Number 44761) and a replicate library entry (NIST Number 193834) are available, which serve as a basis for its identification in various matrices. nih.gov The mass spectrum of this compound is characterized by several key fragments. Analysis of the replicate library data indicates that the spectrum has a total of 35 peaks, with the top three most intense peaks observed at m/z values of 59, 43, and 56. nih.gov

| Parameter | Value |

|---|---|

| NIST Number (Main Library) | 44761 |

| NIST Number (Replicate Library) | 193834 |

| Total Peaks | 35 |

| Top Peak (m/z) | 59 |

| 2nd Highest Peak (m/z) | 43 |

| 3rd Highest Peak (m/z) | 56 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing highly accurate mass measurements. For this compound (C4H7NO4), the calculated monoisotopic mass is 133.03750770 Da. nih.govuni.lu HRMS instruments, such as the Waters Micromass Q-TOF, are capable of measuring the mass with enough accuracy to confirm this elemental formula. beilstein-journals.org

In various research contexts, HRMS has been used to confirm the successful synthesis of derivatives of this compound. For instance, in the synthesis of ethyl 3-(4-methoxyphenyl)-2-nitropropanoate, a related compound, HRMS was used to verify the product's identity, with the calculated mass for its sodium adduct ([M+Na]+) being 276.0848 and the found mass being 276.0831. beilstein-journals.org Similarly, for ethyl (2S,3R)-2-methyl-2,4-dinitro-3-(p-tolyl)butanoate, another derivative, the calculated m/z for the [M-H]- ion was 329.0546, with the experimental value found to be 329.0542. beilstein-journals.org These examples highlight the precision of HRMS in confirming the elemental composition of newly synthesized molecules that share structural similarities with this compound.

| Compound | Ion | Calculated Mass (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|

| This compound | [M] | 133.03750770 | - | nih.govuni.lu |

| Ethyl 3-(4-methoxyphenyl)-2-nitropropanoate | [M+Na]+ | 276.0848 | 276.0831 | beilstein-journals.org |

| Ethyl (2S,3R)-2-methyl-2,4-dinitro-3-(p-tolyl)butanoate | [M-H]- | 329.0546 | 329.0542 | beilstein-journals.org |

Other Spectroscopic Methods

While GC-MS and HRMS provide foundational data, other spectroscopic techniques offer complementary insights into the structure and properties of this compound and its derivatives.

UV-Vis Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. For molecules containing nitro groups, characteristic absorptions can be observed. units.it While specific UV-Vis data for this compound is not detailed in the provided context, related nitro compounds are known to absorb in the UV region. For example, in studies of N-methyl-2-pyrrolidone (NMP), UV-visible absorption spectra show absorbance below 450 nm. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule. It is a valuable tool for identifying functional groups and gaining insight into molecular structure. While a specific Raman spectrum for this compound was not found, data for the related compound 2-methyl-2-nitropropan-1-ol is available, indicating the utility of this technique for characterizing molecules with similar functional groups. chemicalbook.com

X-Ray Crystallography of Derivatives: X-ray crystallography allows for the determination of the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable crystal of this compound itself may be challenging, the structures of its derivatives can provide crucial stereochemical information. For instance, the absolute configuration of ethyl 2-hydroxy-2-methyl-3-nitropropanoate, a product of the asymmetric Henry reaction, was determined using X-ray crystallographic analysis. rsc.org This technique has also been used to confirm the trans-geometry of substituents in other related isoxazolidine (B1194047) derivatives. researchgate.netliverpool.ac.uk

Computational Studies and Theoretical Insights into Methyl 2 Nitropropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of nitro compounds. researchgate.net While specific studies focusing solely on Methyl 2-nitropropanoate are not extensively detailed in the available literature, the principles derived from computational analyses of related nitro-containing molecules provide a strong framework for understanding its characteristics.

The reactivity of nitro compounds is often explored through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's ability to accept electrons, while the HOMO energy relates to its electron-donating capability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.com For instance, in a study of nitrophenylethylamine isomers, the para-substituted compound exhibited the lowest HOMO-LUMO gap, suggesting higher reactivity. tandfonline.com Similar calculations for this compound would be crucial in quantifying its reactivity profile.

Table 1: Representative Calculated Electronic Properties of Nitro Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Nitrophenylethylamine | -7.01 | -2.22 | 4.79 |

| 3-Nitrophenylethylamine | -7.34 | -2.55 | 4.79 |

| 4-Nitrophenylethylamine | -7.33 | -2.58 | 4.75 |

Data sourced from a computational study on nitrophenylethylamine isomers. tandfonline.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.edu This approach is particularly valuable for understanding reactions involving nitro compounds like this compound.

A notable example of this is the computational investigation of the aza-Henry (or nitro-Mannich) reaction, a key carbon-carbon bond-forming reaction. rsc.org Theoretical studies on the reaction between N-Boc aldimines and 2-nitropropionic acid ethyl ester, a close analog of this compound, have proposed transition state models to explain the observed stereoselectivity. rsc.org These models often involve the formation of hydrogen bonds and ion pairs that stabilize the transition state and direct the stereochemical outcome. rsc.org

In the context of enzyme-catalyzed reactions, computational modeling has been used to understand the mechanism of Michael additions involving this compound. researchgate.net Docking studies and calculations on model reactions have supported proposed mechanisms where the enzyme's active site activates the reactants. researchgate.net For instance, in reactions catalyzed by Candida antarctica lipase (B570770) B (CAL-B), it is proposed that the nitro group of the substrate is activated through hydrogen bonding with amino acid residues in the enzyme's oxyanion hole. researchgate.net

The general approach to computationally elucidating a reaction mechanism involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Energies: Determining the relative energies of these stationary points to map out the energy profile of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to ensure it connects the reactants and products. smu.edu

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein or enzyme. journaljpri.com While specific docking studies on this compound itself are not widely reported, the methodology is extensively applied to its derivatives and other nitro compounds to explore their biological potential. mdpi.commdpi.com

The general process of a molecular docking study involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of the molecule of interest, such as a derivative of this compound.

Docking Simulation: Using a docking program (e.g., AutoDock) to predict the preferred binding orientation and conformation of the ligand within the protein's active site. mdpi.com

Scoring and Analysis: Evaluating the binding affinity, typically expressed as a binding energy (in kcal/mol), and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. nih.gov

For example, docking studies on nitro-containing compounds have been used to understand their mechanism of action as antimicrobial agents. mdpi.com The nitro group can form favorable electrostatic interactions with metal ions in enzyme active sites, such as the Fe(II) in the heme group of fungal 14α-demethylase, leading to potent inhibition. mdpi.com Similarly, derivatives of this compound could be designed and computationally screened for their potential to bind to various therapeutic targets.

Table 2: Representative Binding Affinities from Docking Studies of Bioactive Compounds

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |

| Benzodiazole Derivative 1 | Clumping factor A (S. aureus) | -7.0 |

| Quinoline Derivative 17 | P-glycoprotein | -9.22 nih.gov |

| Spirobrassinin Derivative | Fungal Glutathione transferase | -94.46 pomics.com |

This table illustrates typical data obtained from molecular docking studies on various heterocyclic compounds. journaljpri.comnih.govpomics.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides methods to predict spectroscopic data, such as NMR and IR spectra, which can be compared with experimental results to confirm the structure and conformation of a molecule. auremn.org.br Conformational analysis, the study of the different spatial arrangements of atoms in a molecule (rotamers), is crucial for understanding its properties and reactivity. lumenlearning.com

For a flexible molecule like this compound, rotation around the C-C and C-O single bonds can lead to various conformers with different energies. Theoretical calculations can map the potential energy surface by systematically changing the dihedral angles to identify the most stable conformers. auremn.org.br

The process typically involves:

Geometry Optimization: Calculating the lowest energy structure for different possible conformers.

Frequency Calculations: Computing the vibrational frequencies, which correspond to peaks in the IR spectrum, and confirming that the optimized structure is a true energy minimum.

NMR Chemical Shift Prediction: Calculating the magnetic shielding of each nucleus to predict the NMR chemical shifts.

Development of Computational Tools for Nitro Compound Research

The increasing complexity of chemical research necessitates the development of specialized computational tools and methodologies. plos.org In the field of nitro compound research, these tools range from refined quantum chemical methods to quantitative structure-activity relationship (QSAR) models and machine learning algorithms.

Quantum Chemical Methods: The development of more accurate and efficient quantum chemical methods is ongoing. This includes creating new density functionals and basis sets that better describe the electronic structure of specific classes of molecules, such as nitro compounds. acs.orgnih.gov For example, specific computational protocols have been developed to accurately calculate one-electron reduction potentials for nitroaromatic compounds, which are crucial for predicting their environmental fate. acs.org

QSAR and Machine Learning: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (numerical representations of molecular properties) to predict the activity of new, unsynthesized compounds. Machine learning algorithms, such as artificial neural networks and gradient boosting, are increasingly being used to develop highly predictive QSAR models for various applications, including drug discovery. nih.govplos.org

Specialized Software: Software packages like Gaussian, NWChem, and GAMESS are fundamental tools for performing high-level quantum chemical calculations. auremn.org.bracs.org Additionally, programs like AutoDock and LigandScout are specifically designed for molecular docking and pharmacophore modeling, respectively. mdpi.com The continuous development of these tools, including improved algorithms and user interfaces, is vital for advancing research on nitro compounds and beyond.

Emerging Research Directions and Future Prospects for Methyl 2 Nitropropanoate

Exploration of Novel Synthetic Methodologies

The synthesis of nitroalkanes, including methyl 2-nitropropanoate, is a critical area of research, as these compounds are valuable precursors in numerous organic transformations. nih.gov While traditional methods like the displacement of alkyl halides with metal nitrites are well-established, they often suffer from drawbacks such as the formation of by-products, necessitating tedious purification. wiley-vch.de

Current research is focused on developing greener and more efficient synthetic routes. One promising approach involves the acid-catalyzed esterification of 2-nitropropanoic acid with methanol (B129727). vulcanchem.com This method is analogous to the synthesis of other nitro-substituted esters and offers a straightforward pathway to this compound. vulcanchem.com Additionally, the oxidation of primary amines presents another viable route. wiley-vch.de Recent advancements include zirconium-catalyzed oxidation using tert-butyl hydroperoxide and solvent-free methods utilizing ozone adsorbed onto silica (B1680970) gel. wiley-vch.deorganic-chemistry.org These modern techniques aim to improve yields, reduce reaction times, and minimize waste, aligning with the principles of green chemistry. vulcanchem.com

Integration into Flow Chemistry Systems

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. beilstein-journals.orgnumberanalytics.com The integration of this compound synthesis and its subsequent reactions into flow systems is a significant area of development. Flow reactors provide precise control over reaction parameters such as temperature and time, which is particularly advantageous for handling potentially hazardous nitro compounds and managing exothermic reactions. nih.govrsc.org

A key application within flow chemistry is the Nef reaction, which converts nitroalkanes into corresponding carbonyls or carboxylic acids. rsc.org Flow systems, sometimes coupled with ultrasound to prevent reactor fouling from solid byproducts, have been successfully employed for these transformations. beilstein-journals.org The ability to generate and immediately use nitroalkanes in situ within a continuous flow process minimizes the risks associated with their storage and handling. nih.gov This on-demand generation, for instance through peracetic acid-mediated oxidation in a PFA pipes-in-series reactor, opens up safer and more efficient pathways for the synthesis of valuable derivatives like chiral diamines. nih.gov

Chemoenzymatic Transformations

The use of enzymes in organic synthesis, known as chemoenzymatic transformation, offers a high degree of selectivity and efficiency under mild reaction conditions. researchgate.net For nitro compounds like this compound, enzymes, particularly nitroreductases and flavoproteins from the "old yellow enzyme" family, are of significant interest. nih.govgoogle.comrsc.org

These enzymes can catalyze the reduction of the nitro group. nih.gov The reduction can proceed stepwise, initially forming a nitroso intermediate, which can then be further transformed. google.com Interestingly, the bioreduction of secondary nitro compounds can lead to the formation of carbonyl compounds, representing a biocatalytic equivalent of the Nef reaction. rsc.org This process involves the enzymatic reduction of an intermediate oxime to a hydrolytically unstable imine, which then yields the final carbonyl product. rsc.org

Flavin-dependent nitroreductases are capable of reducing a wide range of aromatic nitro compounds and, to some extent, aliphatic ones as well. google.com The enzymatic reduction of nitro-olefins has been shown to proceed via a nitronate intermediate, with the enzyme catalyzing both the initial hydride transfer and the subsequent protonation to form the nitroalkane. pnas.org The exploration of these enzymatic pathways opens up new avenues for the stereoselective synthesis of complex molecules derived from this compound. beilstein-journals.org

Expanded Applications in Material Science and Polymer Chemistry

The unique properties of nitro compounds are also being leveraged in the field of material science and polymer chemistry. scbt.com While the direct application of this compound in polymerization is an area of emerging interest, the broader class of nitroalkanes serves as a valuable precedent. vulcanchem.com Nitroalkanes can participate in various polymerization reactions and can be used to create functionalized polymers. arkat-usa.org

For instance, nitroalkanes are utilized in the nitro-aldol (Henry) reaction, which can be promoted by polymer-supported amines to create nitroalcohols. arkat-usa.org These nitroalcohols are important building blocks for pharmacologically active derivatives. arkat-usa.org The development of novel polymers incorporating the nitro functionality could lead to materials with unique electronic, energetic, or reactive properties. Research into compounds like 2-methyl-2-nitro-1,3-diazidopropane, used as a plasticizer in propellants, highlights the potential for nitro compounds to contribute to advanced materials. researchgate.net The exploration of this compound in these contexts could unveil new applications in areas ranging from specialty polymers to energetic materials.

Q & A

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

- Methodological Answer : Replace H₂SO₄ with immobilized lipases (e.g., CAL-B) for solvent-free esterification. Use microwave-assisted reactions to reduce energy consumption. Life-cycle assessment (LCA) evaluates waste streams, prioritizing atom economy (>80% for nitro-ester formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.